![molecular formula C21H15N3O3S B3019000 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate CAS No. 477857-50-4](/img/structure/B3019000.png)

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

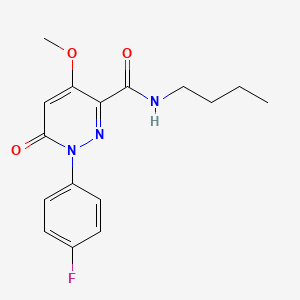

The compound "4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate" is a heterocyclic compound that is part of a broader class of benzenesulfonate derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various benzenesulfonate derivatives, their synthesis, structural analysis, and biological activities, which can provide insights into the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of benzenesulfonate derivatives is a key area of research. For instance, the paper titled "Efficient Synthesis, SC-XRD, and Theoretical Studies of O-Benzenesulfonylated Pyrimidines" discusses the preparation of crystalline organic compounds through O-benzenesulfonylation, which could be a relevant method for synthesizing the compound of interest . Another study, "Synthesis, structural investigation, computational study, antimicrobial activity and molecular docking studies of novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide," describes the condensation of pyridine-4-carboxaldehyde and sulfadiazine, which may offer insights into the synthesis of related compounds .

Molecular Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is a common technique used to determine the molecular structure of benzenesulfonate derivatives, as seen in the paper on O-benzenesulfonylated pyrimidines . The study of "N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide" also utilized SC-XRD to elucidate the crystal structure, highlighting the importance of π–π interactions and hydrogen bonding in the stability of these compounds .

Chemical Reactions Analysis

The reactivity of benzenesulfonate derivatives can be influenced by their substituents and the presence of functional groups. For example, the paper "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates" discusses the antiproliferative activities of these compounds, which could be related to their ability to bind to the colchicine-binding site on β-tubulin . This suggests that the compound "this compound" may also interact with biological targets through similar mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives are crucial for their biological activity and potential pharmaceutical applications. Theoretical studies, such as density functional theory (DFT) and time-dependent DFT, are often used to predict these properties, as seen in the studies of O-benzenesulfonylated pyrimidines and the novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide . These studies provide valuable information on bond orbitals, vibrational frequencies, and electronic properties that can be correlated with experimental data.

作用機序

Target of Action

The primary targets of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting protein kinases . The inhibition of these enzymes disrupts the normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases affects multiple biochemical pathways. These pathways are responsible for various cellular processes, including cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and proliferation . By inhibiting protein kinases, this compound disrupts the normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism . This can result in the death of cancer cells or the inhibition of their growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

特性

IUPAC Name |

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c25-28(26,18-6-2-1-3-7-18)27-17-11-9-16(10-12-17)21-23-15-13-20(24-21)19-8-4-5-14-22-19/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYYNQXQLCQNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)

![3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3018935.png)

![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)

![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)